molecular formula C21H19F2N3O3 B2967124 N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-86-4

N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2967124
CAS RN: 946321-86-4
M. Wt: 399.398
InChI Key: PCZWAKJBLWXKLX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DFP-10825, is a chemical compound with potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds with Biological Activity : Research involving the synthesis of similar heterocyclic compounds shows potential for antimicrobial and antifungal activities. These compounds are synthesized through reactions involving derivatives of butanoic acid and demonstrate promising biological activities (Sayed et al., 2003).

  • Lipoxygenase Inhibitors : Compounds structurally similar to "N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide" have been synthesized and shown to inhibit lipoxygenase enzyme, indicating potential anti-inflammatory properties (Aziz‐ur‐Rehman et al., 2016).

  • Anticancer and Antimicrobial Activities : A related compound, N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, demonstrated significant in vitro biological activities, including antimicrobial and anticancer effects. It showed good activity against lung carcinoma and Leishmania major, with minimal effects on normal cells (Sirajuddin et al., 2015).

  • Antinociceptive Activity : Derivatives of pyridazinone, structurally related to the compound , have been synthesized and evaluated for antinociceptive (pain-relieving) activity. Some of these compounds showed higher potency than aspirin in animal models (Doğruer et al., 2000).

  • Antimitotic Agents : Studies on related compounds have shown activity as antimitotic agents, which are crucial in cancer treatment. These agents can interfere with cell division, highlighting their potential use in cancer therapy (Temple & Rener, 1992).

  • Antioxidant Properties : Certain derivatives have shown effective antioxidant properties. These properties are significant in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders (Çetinkaya et al., 2012).

Specific Applications in Medical Research

  • Anticancer and Antiangiogenic Agents : Certain pyridazinone derivatives have been identified as potential anticancer and antiangiogenic agents. These compounds were effective against various cancer cell lines and inhibited proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

  • Gastric Acid Antisecretory Activity : Compounds with structural similarity have been shown to possess gastric acid antisecretory activity, indicating potential use in treating conditions like ulcers (Ueda et al., 1991).

  • Antioxidant and Anticancer Activity : Novel derivatives of similar compounds have displayed significant antioxidant and anticancer activities against various cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-29-16-7-4-14(5-8-16)18-10-11-21(28)26(25-18)12-2-3-20(27)24-19-13-15(22)6-9-17(19)23/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWAKJBLWXKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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